molecular formula C16H21BrN2O2 B4388211 N'-(4-bromo-2-methylphenyl)-N-(4-methylcyclohexyl)oxamide

N'-(4-bromo-2-methylphenyl)-N-(4-methylcyclohexyl)oxamide

Cat. No.: B4388211
M. Wt: 353.25 g/mol
InChI Key: WHDXJBXAUXCIGA-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-N’-(4-methylcyclohexyl)ethanediamide is an organic compound characterized by the presence of a bromine atom, a methyl group on a phenyl ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-methylphenyl)-N’-(4-methylcyclohexyl)ethanediamide typically involves the following steps:

    Starting Materials: 4-bromo-2-methylaniline and 4-methylcyclohexylamine.

    Reaction: The reaction between 4-bromo-2-methylaniline and 4-methylcyclohexylamine in the presence of a coupling agent such as carbodiimide.

    Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of N-(4-bromo-2-methylphenyl)-N’-(4-methylcyclohexyl)ethanediamide may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-N’-(4-methylcyclohexyl)ethanediamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-N’-(4-methylcyclohexyl)ethanediamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

  • N-(4-chloro-2-methylphenyl)-N’-(4-methylcyclohexyl)ethanediamide
  • N-(4-fluoro-2-methylphenyl)-N’-(4-methylcyclohexyl)ethanediamide

Comparison:

  • Uniqueness: The presence of the bromine atom in N-(4-bromo-2-methylphenyl)-N’-(4-methylcyclohexyl)ethanediamide imparts unique reactivity and properties compared to its chloro and fluoro analogs.
  • Reactivity: Bromine is more reactive in substitution reactions compared to chlorine and fluorine, making the compound more versatile in synthetic applications.

Properties

IUPAC Name

N'-(4-bromo-2-methylphenyl)-N-(4-methylcyclohexyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O2/c1-10-3-6-13(7-4-10)18-15(20)16(21)19-14-8-5-12(17)9-11(14)2/h5,8-10,13H,3-4,6-7H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDXJBXAUXCIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C(=O)NC2=C(C=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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